2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

Lipophilicity ADME QSAR

2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 15777-49-8) is a synthetic organic compound featuring a 1,3,4-thiadiazole core bearing a five-carbon n-pentyl chain at position 5 and a reactive chloroacetamide moiety at position This combination confers a balance of lipophilicity (computed XLogP3 = 2.8) and synthetic utility, positioning it as a versatile building block for the preparation of more complex heterocyclic derivatives in pharmaceutical lead optimization and agrochemical discovery programs.

Molecular Formula C9H14ClN3OS
Molecular Weight 247.75 g/mol
CAS No. 15777-49-8
Cat. No. B107929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
CAS15777-49-8
Molecular FormulaC9H14ClN3OS
Molecular Weight247.75 g/mol
Structural Identifiers
SMILESCCCCCC1=NN=C(S1)NC(=O)CCl
InChIInChI=1S/C9H14ClN3OS/c1-2-3-4-5-8-12-13-9(15-8)11-7(14)6-10/h2-6H2,1H3,(H,11,13,14)
InChIKeyRDVDUFOQEMNCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 15777-49-8): Procurement-Ready Scaffold for Medicinal Chemistry and Agrochemical Derivatization


2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 15777-49-8) is a synthetic organic compound featuring a 1,3,4-thiadiazole core bearing a five-carbon n-pentyl chain at position 5 and a reactive chloroacetamide moiety at position 2. This combination confers a balance of lipophilicity (computed XLogP3 = 2.8) and synthetic utility, positioning it as a versatile building block for the preparation of more complex heterocyclic derivatives in pharmaceutical lead optimization and agrochemical discovery programs [1].

Why 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide (15777-49-8) Cannot Be Readily Substituted by Other 1,3,4-Thiadiazole Analogs


Interchangeability among 1,3,4-thiadiazole-2-acetamide derivatives is precluded by steep structure-activity relationship (SAR) dependencies. The 5-alkyl chain length directly modulates lipophilicity (XLogP3 = 2.8 for n-pentyl vs. 0.9 for methyl) and, consequently, membrane permeability and target engagement potential [1][2]. Moreover, the presence of the chloroacetamide electrophilic handle enables orthogonal derivatization pathways (e.g., nucleophilic substitution) that are absent in non-halogenated or alkyl-substituted analogs [3]. These divergent properties mean that procuring a close structural mimic—such as a 5-methyl or a 2-thienyl acetamide derivative—will not recapitulate the same synthetic reactivity or physicochemical profile, thereby compromising experimental reproducibility and downstream lead generation efforts.

Quantitative Differentiation: Comparative Evidence for 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide (15777-49-8) Versus Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison Between 5-Pentyl and 5-Methyl Thiadiazole Chloroacetamides

The computed lipophilicity of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide (XLogP3 = 2.8) is significantly higher than that of its 5-methyl analog (XLogP3 = 0.9), representing a 1.9-unit increase in logP [1][2]. This difference corresponds to an approximately 80-fold higher theoretical partition coefficient, indicating markedly enhanced membrane permeability and altered pharmacokinetic properties in cell-based or in vivo models. For medicinal chemists optimizing lead compounds, the pentyl chain provides a precise hydrophobicity increment that cannot be replicated by shorter-chain analogs.

Lipophilicity ADME QSAR

Synthetic Handle: Chloroacetamide Electrophilicity Enables Orthogonal Derivatization Not Possible with Non-Halogenated Analogs

The chloroacetamide group of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide serves as a reactive electrophilic center for nucleophilic substitution with amines, thiols, or alkoxides, enabling facile diversification into libraries of 2-substituted acetamides [1]. In contrast, non-halogenated analogs such as N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide lack this reactive handle and require alternative, often less efficient, synthetic routes for further elaboration. This reactivity is critical in medicinal chemistry programs where rapid analog generation is needed to probe SAR.

Synthetic Methodology Lead Optimization Heterocyclic Chemistry

Anticancer Lead Potential: Class-Level GI50 Values of Related 1,3,4-Thiadiazole Acetamide Derivatives

While direct cytotoxicity data for 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide are not available in peer-reviewed literature, a closely related class of 1,3,4-substituted thiadiazole derivatives (synthesized from chloroacetamide precursors) demonstrated potent GI50 values against MCF-7 (2.98 μM), A549 (2.85 μM), and HepG-2 (2.53 μM) cancer cell lines, comparable to doxorubicin [1]. This class-level evidence suggests that the target compound, as a chloroacetamide-containing building block, can be elaborated into active anticancer agents. The target compound itself is not active, but its unique pentyl chain and chloroacetamide group provide a scaffold that can be optimized to achieve similar or improved potency.

Anticancer Cytotoxicity Lead Compound

Purity Specification and Commercial Availability: Quantitative Purity Guarantee (≥95%) from a Verified Supplier

The compound is commercially available from AKSci with a guaranteed minimum purity of 95% . In comparison, many in-house synthesized analogs or smaller-scale vendors may not provide certified purity data, leading to variability in biological assay results. For industrial or academic users requiring consistent, reproducible data, sourcing a batch with a defined purity specification (≥95%) reduces experimental noise and ensures that observed activity is attributable to the compound of interest, not impurities.

Procurement Quality Control Reproducibility

Topological Polar Surface Area (TPSA) Predicts Favorable Blood-Brain Barrier Permeability Compared to More Polar Analogs

The computed TPSA of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is 83.1 Ų [1]. This value lies below the 90 Ų threshold commonly associated with high probability of blood-brain barrier (BBB) penetration, indicating potential utility in CNS-targeted drug discovery. In contrast, many closely related 1,3,4-thiadiazole derivatives containing additional polar substituents (e.g., sulfonamides, carboxylic acids) exhibit TPSA > 90 Ų, which may restrict CNS exposure. For programs targeting neurological indications, the lower TPSA of this compound provides a more favorable starting point.

ADME CNS Penetration Drug Design

Optimal Deployment Scenarios: Where 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide (15777-49-8) Delivers Definitive Value


Medicinal Chemistry: Rapid SAR Exploration via Chloroacetamide Derivatization

Utilize the electrophilic chloroacetamide group as a reactive handle to generate focused libraries of 2-amino, 2-thio, or 2-oxy acetamide analogs. This approach directly leverages the compound's unique synthetic reactivity (Evidence Item 2) to accelerate the exploration of structure-activity relationships in oncology or anti-infective programs [1][2].

ADME Profiling: Lead Optimization with Predictable Lipophilicity and CNS Permeability

Employ 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide as a core scaffold in hit-to-lead campaigns where balanced lipophilicity (XLogP3 = 2.8) and favorable BBB penetration potential (TPSA = 83.1 Ų) are desired. The compound's computed properties (Evidence Items 1 and 5) position it as a promising starting point for CNS-targeted or orally bioavailable drug candidates, unlike more polar or less lipophilic thiadiazole alternatives [3].

Chemical Biology: Probe Development via Controlled Reactivity

Leverage the chloroacetamide moiety for site-specific bioconjugation or the synthesis of activity-based probes. The compound's electrophilic nature (Evidence Item 2) enables covalent modification of target proteins or the installation of reporter tags (e.g., fluorophores, biotin) under mild conditions, facilitating mechanistic studies in cellular contexts [4].

Procurement: Quality-Controlled Building Block for High-Throughput Screening

For screening campaigns requiring milligram to gram quantities, procure the compound from a verified supplier (AKSci) with a guaranteed purity of ≥95% (Evidence Item 4). This ensures assay reproducibility and minimizes false positives or negatives stemming from impurities, a critical consideration for industrial HTS labs and academic core facilities alike .

Technical Documentation Hub

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